BenchChemオンラインストアへようこそ!

3-Chloro-4-methylbenzenecarboximidamide hydrochloride, AldrichCPR

Tryptase isoform selectivity Virtual screening Mast cell protease inhibition

3-Chloro-4-methylbenzenecarboximidamide hydrochloride (CAS 116940-45-5), supplied under the Sigma-Aldrich AldrichCPR collection, is a disubstituted benzamidine derivative with a chlorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring. As the hydrochloride salt (molecular formula C₈H₁₀Cl₂N₂, MW 205.08 g/mol), it offers enhanced aqueous solubility relative to the free base form (CAS 170735-25-8).

Molecular Formula C8H10Cl2N2
Molecular Weight 205.08 g/mol
CAS No. 116940-45-5
Cat. No. B12046830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methylbenzenecarboximidamide hydrochloride, AldrichCPR
CAS116940-45-5
Molecular FormulaC8H10Cl2N2
Molecular Weight205.08 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=N)N)Cl.Cl
InChIInChI=1S/C8H9ClN2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4H,1H3,(H3,10,11);1H
InChIKeyBNNCSOOYFACZLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-methylbenzenecarboximidamide hydrochloride: Procurement-Relevant Physicochemical and Selectivity Profile


3-Chloro-4-methylbenzenecarboximidamide hydrochloride (CAS 116940-45-5), supplied under the Sigma-Aldrich AldrichCPR collection, is a disubstituted benzamidine derivative with a chlorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring . As the hydrochloride salt (molecular formula C₈H₁₀Cl₂N₂, MW 205.08 g/mol), it offers enhanced aqueous solubility relative to the free base form (CAS 170735-25-8) . While the AldrichCPR designation means the product is provided 'as-is' without Sigma-Aldrich-generated analytical data for early discovery use, a computational study published in iScience (2024) identified the free-base form—3-chloro-4-methylbenzimidamide—as the top hit in a virtual screening campaign against mast cell tryptase β (TPSB2), demonstrating over 10-fold selectivity over other tryptase isoforms [1]. This finding provides a preliminary, computationally derived differentiation basis for procurement decisions involving this compound over unsubstituted or mono-substituted benzamidine analogs.

Why Unsubstituted Benzamidine Cannot Substitute for 3-Chloro-4-methylbenzenecarboximidamide hydrochloride in Tryptase-Targeting Experiments


Unsubstituted benzamidine hydrochloride (Kᵢ = 20 μM for tryptase) is a broadly active, low-potency serine protease inhibitor with poor isoform discrimination [1]. The 3-chloro-4-methyl substitution pattern alters both steric and electronic properties of the benzamidine pharmacophore, resulting in a differentiated binding profile. Virtual screening data indicate that 3-chloro-4-methylbenzimidamide achieves a docking score of −9.395 against tryptase β (TPSB2) and exhibits over 10-fold selectivity over other tryptase isoforms (α, δ, γ, ε) [2]. Unsubstituted benzamidine would not recapitulate this selectivity profile, and positional isomers such as 4-chloro-3-methylbenzamidine lack published selectivity data for any tryptase isoform . For researchers requiring a starting scaffold with computationally validated isoform bias within the tryptase family, generic substitution with the parent benzamidine or regioisomeric analogs cannot deliver equivalent selectivity information.

Quantitative Differentiation Evidence for 3-Chloro-4-methylbenzenecarboximidamide hydrochloride Against Closest Analogs


Tryptase β Isoform Selectivity: 10-Fold Discrimination Over Other Tryptase Family Members

In a virtual screening campaign of a compound library against modeled structures of all five major mast cell tryptase isoforms (α, β, δ, γ, ε), 3-chloro-4-methylbenzimidamide (the free base of the target compound) emerged as the top-ranked hit for tryptase β (TPSB2). Among 63 compounds exhibiting strong binding to TPSB2, 12 exceeded the docking affinity of the known reference inhibitor, but only the target compound demonstrated over 10-fold selectivity for the β isoform over the other four isoforms [1]. The docking score of −9.395 against tryptase β, combined with the quantitative isoform selectivity window, represents the primary differentiating evidence for this scaffold [1].

Tryptase isoform selectivity Virtual screening Mast cell protease inhibition

Dual 3-Cl/4-CH₃ Substitution Pattern Confers Quantitative Physicochemical Differentiation from Mono-Substituted Analogs

The 3-chloro-4-methyl substitution pattern provides a differentiated balance of lipophilicity and electronic effects compared to mono-substituted benzamidine analogs. 4-Methylbenzamidine hydrochloride (lacking the 3-Cl substituent) and 3-chlorobenzamidine hydrochloride (lacking the 4-CH₃ substituent) are available as reference comparators within the AldrichCPR collection . While direct experimental LogP or solubility values for the target hydrochloride salt are not publicly reported, the combined electron-withdrawing (Cl) and electron-donating (CH₃) substituent pattern is computationally predicted to yield an intermediate LogP that differs from either mono-substituted variant . This physicochemical differentiation is relevant for researchers performing structure-permeability or solubility optimization campaigns.

Substituent effects LogP modulation Aqueous solubility

Top-Ranked Virtual Hit Status Among 63 Screened Compounds Against Tryptase β

In the iScience 2024 study, 63 compounds from a virtual library demonstrated strong binding to the tryptase β (TPSB2) model. Among these, 12 compounds exceeded the docking affinity of the known inhibitor used as a reference threshold. 3-Chloro-4-methylbenzimidamide was the single top-ranked hit, achieving the highest selectivity across isoforms [1]. While specific docking scores for the other 11 high-affinity compounds were not individually disclosed in the published article, the explicit designation as 'top hit' with quantitative isoform selectivity provides a rank-order differentiation. The complete virtual screening dataset and per-compound docking scores can be requested from the corresponding authors for direct compound-by-compound comparison [1].

Virtual screening hit Docking score ranking TPSB2 inhibition

AldrichCPR Sourcing: Batch-Limited Availability Necessitating Pre-Planned Procurement for Tryptase-Focused Programs

Sigma-Aldrich lists 3-Chloro-4-methylbenzenecarboximidamide hydrochloride under the AldrichCPR collection as a discontinued product . AldrichCPR products are sold 'as-is' without vendor-generated analytical data, and all sales are final . The free-base form (CAS 170735-25-8) is also listed as discontinued by multiple suppliers . This sourcing constraint creates a practical differentiation: researchers whose experimental pipelines require this specific substitution pattern for tryptase β selectivity work must secure inventory from remaining stock or arrange custom synthesis. In contrast, unsubstituted benzamidine hydrochloride and mono-substituted analogs (4-methyl, 3-chloro) remain broadly available from multiple vendors .

AldrichCPR collection Discontinued product Early discovery sourcing

Class-Level Benzamidine Scaffold: Known Serine Protease Inhibition with Substitution-Driven Selectivity Tuning

Benzamidine derivatives constitute a well-established class of reversible competitive inhibitors of trypsin-like serine proteases [1]. Unsubstituted benzamidine hydrochloride shows Kᵢ values of 20 μM (tryptase), 21 μM (trypsin), 97 μM (uPA), and 110 μM (Factor Xa), reflecting broad but weak activity and minimal target discrimination [2]. Substituent effects on the benzamidine phenyl ring are well-documented to modulate both potency and selectivity across serine protease family members [3]. The 3-chloro-4-methyl substitution pattern on the target compound represents a specific, computationally interrogated point within this SAR landscape, with published selectivity data (tryptase β vs. other isoforms) that is not available for regioisomeric or mono-substituted benzamidine analogs [4]. This class-level context establishes that while the benzamidine scaffold is common, the specific substitution pattern is a critical determinant of biological outcome.

Benzamidine pharmacophore Serine protease inhibition Structure-activity relationship

Evidence-Backed Application Scenarios for 3-Chloro-4-methylbenzenecarboximidamide hydrochloride Procurement


Tryptase β-Selective Chemical Probe Development in Mast Cell-Driven Inflammation Research

The >10-fold tryptase β isoform selectivity established by virtual screening [1] supports procurement of this compound as a starting scaffold for developing chemical probes that discriminate between mast cell tryptase isoforms. Given that tryptase β is implicated in inflammatory responses and cancer progression [1], a probe with β-preferential activity enables functional dissection of isoform-specific roles—experiments that cannot be performed with pan-tryptase inhibitors or unsubstituted benzamidine (Kᵢ = 20 μM, non-isoform-selective) [2].

Structure-Based Drug Design Campaigns Targeting TPSB2 for Allergic and Oncologic Indications

The published docking score of −9.395 against the AlphaFold2-predicted tryptase β structure [1] provides a quantitative starting point for medicinal chemistry optimization. Researchers can use this compound as a validated virtual hit for fragment-growing or scaffold-hopping campaigns aimed at improving binding affinity while preserving the computationally demonstrated isoform selectivity. This application scenario is directly supported by the iScience 2024 study's explicit identification of 3-chloro-4-methylbenzimidamide as the top hit warranting further experimental validation [1].

Benzamidine SAR Reference Standard for Comparative Substituent Effect Studies

The dual 3-Cl/4-CH₃ substitution pattern makes this compound a useful reference standard within benzamidine SAR panels. When tested alongside unsubstituted benzamidine hydrochloride, 4-methylbenzamidine hydrochloride, and 3-chlorobenzamidine hydrochloride , the combined electron-withdrawing and electron-donating effects can be systematically correlated with changes in protease inhibition profile or physicochemical properties. This application is supported by the well-documented class-level SAR of benzamidine derivatives, where substituent identity and position are established determinants of biological activity [3].

Method Development for Tryptase Isoform Discrimination Assays

The computationally predicted selectivity window (>10-fold for tryptase β over α, δ, γ, ε isoforms) [1] supports the use of this compound as a reference inhibitor in developing biochemical or cellular assays that require differential readouts across tryptase family members. Such assays are valuable in mast cell biology and in screening for next-generation anti-allergic or anti-inflammatory therapeutics.

Quote Request

Request a Quote for 3-Chloro-4-methylbenzenecarboximidamide hydrochloride, AldrichCPR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.